Valylvaline anhydride
Overview
Description
Valylvaline anhydride is a peptide-like compound that has garnered interest in scientific research due to its unique physical and chemical properties. It is composed of two valine molecules linked by an anhydride bond, making it a dipeptide derivative.
Scientific Research Applications
Valylvaline anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valylvaline anhydride can be synthesized through the reaction of valine with an acid anhydride. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, excellent yields, low cost, and simple experimental procedure.
Industrial Production Methods: In an industrial setting, this compound can be produced by the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides, making it versatile for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Valylvaline anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Nucleophilic Acyl Substitution: Alcohols or amines, typically in the presence of a catalyst or under mild heating.
Major Products Formed:
Hydrolysis: Produces valine.
Nucleophilic Acyl Substitution: Produces esters or amides, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of valylvaline anhydride involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to release the leaving group and form the final product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and proteins, influencing their function and stability.
Comparison with Similar Compounds
Valylvaline anhydride can be compared to other peptide-like compounds, such as:
- Glycylglycine anhydride
- Alanylalanyl anhydride
- Leucylleucine anhydride
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to form stable anhydride bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
By understanding the properties and applications of this compound, researchers can explore its potential in various fields and develop new technologies and therapies.
Properties
IUPAC Name |
3,6-di(propan-2-yl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAWEIDGADSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971680 | |
Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-44-5 | |
Record name | Valylvaline anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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